Allyl 4-nitrobenzoate

Gas chromatography Retention index Stationary phase differentiation

Allyl 4-nitrobenzoate (CAS 15727-80-7) is a para-nitro-substituted benzoic acid allyl ester with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g·mol⁻¹. It belongs to the class of electron-deficient aryl esters, characterized by the strongly electron-withdrawing nitro group (Hammett σₚ = +0.78) conjugated to the benzoate carbonyl, which imparts distinct reactivity in nucleophilic acyl substitution, solvolysis, and chromatographic retention compared to unsubstituted or less electron-deficient allyl benzoate analogs.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 15727-80-7
Cat. No. B3048118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 4-nitrobenzoate
CAS15727-80-7
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H9NO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h2-6H,1,7H2
InChIKeyFNAOSVAQWXBRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl 4-Nitrobenzoate (CAS 15727-80-7) Procurement Specification and Compound Identity Guide


Allyl 4-nitrobenzoate (CAS 15727-80-7) is a para-nitro-substituted benzoic acid allyl ester with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g·mol⁻¹ . It belongs to the class of electron-deficient aryl esters, characterized by the strongly electron-withdrawing nitro group (Hammett σₚ = +0.78) conjugated to the benzoate carbonyl, which imparts distinct reactivity in nucleophilic acyl substitution, solvolysis, and chromatographic retention compared to unsubstituted or less electron-deficient allyl benzoate analogs [1].

Why Allyl 4-Nitrobenzoate Cannot Be Replaced by Generic Allyl Benzoate or Other Allyl Aryl Esters


Allyl benzoate esters are not interchangeable surrogates in synthetic or analytical workflows. The para-nitro substituent in allyl 4-nitrobenzoate exerts a powerful electron-withdrawing effect (σₚ = +0.78), dramatically enhancing the electrophilicity of the ester carbonyl and the leaving group ability of the 4-nitrobenzoate anion relative to unsubstituted benzoate (σₚ = 0.00) or 4-methylbenzoate (σₚ = −0.17) leaving groups [1]. This electronic perturbation translates into quantifiable differences in nucleophilic cleavage kinetics, where the α-effect is strongly operative for 4-nitrobenzoate esters but marginal or absent for 4-methylbenzoate esters under identical conditions [2]. In chromatographic separations, the 4-nitro substitution shifts the gas chromatographic Kovats retention index on non-polar SE-30 columns by hundreds of units compared to allyl benzoate, meaning that substituting allyl benzoate for allyl 4-nitrobenzoate as an analytical reference will result in co-elution errors [3]. For solid-state purification strategies, the 4-nitrobenzoate esters form crystalline solids with sharp melting points, whereas many other benzoate esters are liquids or low-melting solids, directly impacting the feasibility of recrystallization-based alcohol derivatization workflows [4].

Quantitative Differentiation Evidence for Allyl 4-Nitrobenzoate vs. Structural Analogs


GC Kovats Retention Index on SE-30: Allyl 4-Nitrobenzoate vs. Allyl Benzoate

On a non-polar SE-30 capillary column, allyl 4-nitrobenzoate exhibits a Kovats retention index (RI) of 1601, whereas allyl benzoate (unsubstituted) elutes at RI = 1232 on the same stationary phase type (HP-1, equivalent to SE-30) [1][2]. The para-nitro substitution increases the RI by 369 units, corresponding to a substantially longer retention time and enabling baseline resolution from the parent allyl benzoate under identical temperature-programmed conditions. This difference directly dictates column selection and method development for quality control or reaction monitoring.

Gas chromatography Retention index Stationary phase differentiation

Hammett Substituent Constant (σₚ): Electronic Activation of the Ester Carbonyl Relative to Unsubstituted and Methyl-Substituted Analogs

The para-nitro substituent in allyl 4-nitrobenzoate carries a Hammett σₚ value of +0.78, whereas hydrogen (allyl benzoate) has σₚ = 0.00 and para-methyl (allyl 4-methylbenzoate) has σₚ = −0.17 [1]. Using the Hammett equation log(k/k₀) = σρ, and applying a typical ρ value of +2.5 for alkaline ester hydrolysis of substituted ethyl benzoates, the predicted rate enhancement for allyl 4-nitrobenzoate over allyl benzoate is approximately 90-fold (log(k/k₀) = 0.78 × 2.5 = 1.95; k/k₀ ≈ 89), and the rate ratio over allyl 4-methylbenzoate is approximately 240-fold (Δσ = 0.95; log(k/k₀) = 2.375; k/k₀ ≈ 237).

Linear free-energy relationship Hammett equation Ester reactivity prediction

Nucleophilic Cleavage Selectivity: α-Effect Operative for 4-Nitrobenzoate Esters but Marginal for 4-Methylbenzoate Esters

In a systematic investigation of nucleophilic ester cleavage by the α-nucleophile HOO⁻, 4-nitrobenzoate esters exhibited a pronounced α-effect when the leaving group was sufficiently good (e.g., aryl, 2,2,2-trifluoroethyl, or 2,2-dichloroethyl esters). In contrast, for 4-methylbenzoate esters under identical conditions, the α-effect was marginal or absent for the same range of leaving groups [1]. This substrate-dependent α-effect is attributed to the difference in transition-state position along the reaction coordinate, directly governed by the electron-withdrawing capacity of the para substituent. The presence of the 4-nitro group shifts the transition state earlier, enabling the α-nucleophile to express its enhanced reactivity, whereas the electron-donating 4-methyl group shifts the transition state later, suppressing the α-effect.

Nucleophilic ester cleavage α-Effect Perhydroxyl anion reactivity

Crystallinity Advantage: 4-Nitrobenzoate Esters as Purification Derivatives vs. Other Benzoate Esters

4-Nitrobenzoate esters are recognized as particularly convenient derivatives for alcohol characterization and purification because they form crystalline solids with sharp melting points, in contrast to many unsubstituted benzoate esters that remain as liquids or low-melting solids [1]. This property is attributed to the increased polarity and molecular packing efficiency conferred by the nitro group. The standard derivatization protocol—esterification of the alcohol with freshly prepared p-nitrobenzoyl chloride, followed by recrystallization of the resulting solid ester from toluene, acetone, or petroleum ether—enables facile recovery of the parent alcohol after alkaline hydrolysis and extraction, a workflow that is less reliable with non-nitrobenzoate esters due to poor crystallinity and lower yields upon recrystallization.

Alcohol derivatization Solid ester formation Recrystallization

Solvolysis Reactivity: Allylic Rearrangement Rate Differentiation in p-Nitrobenzoate vs. Other Leaving Groups

In solvolysis studies of trans-α-phenyl-γ-methylallyl p-nitrobenzoate in aqueous acetone, ion-pair return results in allylic rearrangement to the γ-phenylallyl isomer, which is approximately 300-fold less reactive than the α-phenylallyl isomer [1]. This 300:1 reactivity ratio between isomeric allyl p-nitrobenzoate substrates demonstrates the exquisite sensitivity of the p-nitrobenzoate leaving group to allylic carbocation stability. The rate differential enables selective solvolysis of the more reactive α-isomer in the presence of the γ-isomer, a kinetic resolution capability that is a function of the p-nitrobenzoate leaving group and may not be preserved with other benzoate leaving groups (e.g., p-methylbenzoate or unsubstituted benzoate) whose poorer leaving ability would compress the reactivity difference.

Allylic rearrangement Solvolysis Ion-pair return

Procurement-Relevant Application Scenarios for Allyl 4-Nitrobenzoate


GC and GC-MS Method Development Requiring a High-Retention 4-Nitrobenzoate Reference Standard

When developing gas chromatographic methods for complex mixtures containing allyl esters, allyl 4-nitrobenzoate (Kovats RI = 1601 on SE-30) provides a well-resolved, high-retention reference peak that elutes far later than allyl benzoate (RI = 1232) [1]. This 369-unit RI difference ensures baseline separation in temperature-programmed analyses of reaction mixtures where both ester types coexist, as demonstrated by Korhonen (1986) in systematic GC studies of benzoic, 4-nitrobenzoic, and 3,5-dinitrobenzoic acid esters on SE-30 and OV-351 columns. Procurement of the specifically 4-nitro-substituted allyl ester is essential; substituting allyl benzoate as a retention marker will introduce co-elution errors with related aromatic esters.

Synthesis of p-Nitrobenzoyl-Protected Alcohol Intermediates with Guaranteed Crystallinity

In multi-step organic syntheses requiring temporary alcohol protection followed by purification, the 4-nitrobenzoate ester class offers the distinct advantage of forming crystalline solids amenable to recrystallization from toluene, acetone, or petroleum ether [1]. Allyl 4-nitrobenzoate serves as both a protected alcohol equivalent and a synthetic building block, where the allyl group provides a handle for further functionalization while the 4-nitrobenzoate moiety ensures solid-state handling. After synthetic manipulation, the parent alcohol is cleanly recovered by alkaline hydrolysis (N–2N NaOH, aqueous or ethanolic) and extraction [1]. Researchers should procure allyl 4-nitrobenzoate rather than allyl benzoate for alcohol protection when crystallinity is a process requirement.

Mechanistic Studies of Nucleophilic Cleavage Exploiting the α-Effect Selectivity of 4-Nitrobenzoate Esters

For physical organic chemists investigating the α-effect in nucleophilic ester cleavage, 4-nitrobenzoate esters are the substrate class of choice because they sustain the α-nucleophile enhanced reactivity when paired with good leaving groups, whereas 4-methylbenzoate esters suppress this effect [1]. Allyl 4-nitrobenzoate, with its allyl leaving group of intermediate quality, provides a mechanistically informative substrate for probing transition-state structure as a function of leaving group basicity. The established dichotomy—α-effect present for p-NO₂ but absent for p-CH₃—means that procurement of allyl 4-nitrobenzoate specifically, rather than allyl 4-methylbenzoate, is critical for generating interpretable kinetic data in α-nucleophile catalysis studies.

Allylic Rearrangement and Solvolysis Kinetic Investigations Using p-Nitrobenzoate Leaving Groups

The 300-fold reactivity difference observed between α- and γ-phenylallyl p-nitrobenzoate isomers in aqueous acetone solvolysis establishes p-nitrobenzoate as a sensitive leaving group for probing allylic carbocation stability and ion-pair return dynamics [1]. Researchers studying allylic rearrangement mechanisms, stereochemical memory effects, or leaving group influence on solvolysis kinetics should procure allyl 4-nitrobenzoate and its substituted analogs to access this large dynamic range of measurable rate constants, a feature not replicable with less activated benzoate esters.

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